molecular formula C9H23N3 B2385051 [(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine CAS No. 1567951-60-3

[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine

Cat. No.: B2385051
CAS No.: 1567951-60-3
M. Wt: 173.304
InChI Key: NJSXCYXLIKUBNX-VIFPVBQESA-N
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Description

[(2S)-2-Aminopropyl][3-(dimethylamino)propyl]methylamine (CAS 1567951-60-3) is a tertiary amine with the molecular formula C₉H₂₃N₃ and a molecular weight of 173.3 g/mol. Its IUPAC name, (2S)-1-N-[3-(dimethylamino)propyl]-1-N-methylpropane-1,2-diamine, reflects its stereochemistry at the chiral C2 position and branched alkylamine structure . The compound is a liquid stored at 4°C and is classified under UN# 2735 (Class 8, Packing Group III) due to its corrosive properties (Hazard Statement H314: Causes severe skin burns and eye damage) .

Key structural features include:

  • A chiral (2S)-2-aminopropyl group, which may influence biological activity or enantioselective reactivity.
  • A methylamine substituent, enhancing its solubility in polar solvents.

Properties

IUPAC Name

(2S)-1-N-[3-(dimethylamino)propyl]-1-N-methylpropane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H23N3/c1-9(10)8-12(4)7-5-6-11(2)3/h9H,5-8,10H2,1-4H3/t9-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJSXCYXLIKUBNX-VIFPVBQESA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CN(C)CCCN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](CN(C)CCCN(C)C)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H23N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

173.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Chemical Reactions Analysis

Types of Reactions

[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide . Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding amides or nitriles, while reduction may produce primary or secondary amines .

Scientific Research Applications

[(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine has several scientific research applications, including:

Mechanism of Action

The mechanism of action of [(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine involves its interaction with specific molecular targets and pathways. It may act as a ligand for certain receptors or enzymes, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved depend on the specific context and application .

Comparison with Similar Compounds

Table 1: Structural Comparison of Selected Amines

Compound Name Molecular Formula Molecular Weight (g/mol) Key Functional Groups Chiral Centers Applications/Reactivity
[(2S)-2-Aminopropyl][3-(dimethylamino)propyl]methylamine C₉H₂₃N₃ 173.3 Tertiary amine, dimethylamino, methylamine 1 (S-config.) Research applications (unspecified)
1-Ethyl-3-[3-(dimethylamino)propyl]carbodiimide (EDC) C₈H₁₇N₃ 155.24 Carbodiimide, dimethylamino 0 Peptide coupling reagent
Methyl(2-methylpropyl)amine C₅H₁₃N 87.17 Primary amine, branched alkyl chain 0 Intermediate in organic synthesis
(2S)-2-Aminopropyl[(trimethylsilyl)methyl]amine C₁₄H₂₆N₂Si 250.46 Silyl-protected amine, benzyl group 1 (S-config.) Organometallic synthesis

Key Observations :

  • Basicity: The dimethylamino group in both the target compound and EDC increases basicity, but EDC’s carbodiimide moiety enables activation of carboxylic acids for amide bond formation, a reactivity absent in the target amine .
  • Hazard Profile : The target compound (H314) is more corrosive than methyl(2-methylpropyl)amine, which lacks explicit hazard statements but shares similar first-aid protocols for skin/eye exposure .

Table 2: Hazard and Regulatory Comparison

Compound Hazard Statement Packing Group Regulatory Listings
This compound H314 III Not listed in TSCA, DSL, or IECSC
Methyl(2-methylpropyl)amine Not specified N/A Listed in TSCA, DSL
EDC H315, H319 III Widely used under FDA guidelines

Key Insight : The target compound’s absence from major chemical inventories (e.g., TSCA, DSL) indicates its niche research status, whereas EDC and methyl(2-methylpropyl)amine have broader industrial applications .

Biological Activity

The compound [(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine is a chiral amine with significant potential in pharmacology and medicinal chemistry. Its unique structural features suggest that it may interact with various biological systems, particularly those involving neurotransmitter modulation. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by:

  • A chiral center at the 2-position of the propyl group.
  • A primary amine group linked to a secondary amine.
  • A dimethylamino group that enhances its interaction capabilities with biological targets.

This structural configuration allows for diverse interactions within biological systems, potentially influencing neurotransmitter levels and receptor activities.

Preliminary studies indicate that this compound may interact with serotonin and norepinephrine transporters. This interaction could lead to increased concentrations of these neurotransmitters in synaptic clefts, suggesting a possible role as an antidepressant or anxiolytic agent. The exact binding affinities and receptor interactions remain subjects of ongoing research.

Neurotransmitter Modulation

Research indicates that compounds structurally similar to this compound can influence neurotransmitter systems. The following table summarizes some related compounds and their known biological activities:

Compound Name Mechanism of Action Biological Activity
3-DimethylaminopropylamineInhibits reuptake of serotonin and norepinephrineAntidepressant effects
N,N-Dimethyl-N-propylpropane-1,3-diamineActs as a stimulant on central nervous systemPotential use in ADHD treatment
1-(3-Dimethylaminopropyl)-piperazineModulates dopamine receptorsAnxiolytic effects

The unique stereochemistry of this compound may confer distinct pharmacological properties not present in other similar compounds, potentially enhancing its therapeutic efficacy.

Case Studies

  • Antidepressant Potential : A study explored the synthesis of novel antidepressants based on the structure of this compound. The findings suggested that modifications to the amino groups could enhance serotonin reuptake inhibition, similar to selective serotonin reuptake inhibitors (SSRIs) .
  • Neuroprotective Effects : Research indicated that derivatives of this compound exhibited neuroprotective properties in models of neurodegenerative diseases. The mechanism was attributed to the modulation of oxidative stress pathways and enhancement of neuronal survival .

Applications in Medicinal Chemistry

The potential applications for this compound extend beyond neurotransmitter modulation:

  • Drug Development : As a precursor for synthesizing novel antidepressants and anxiolytics.
  • Biological Research : Utilized in studies exploring receptor-ligand interactions and signaling pathways.
  • Industrial Use : Employed in the production of surfactants and polymers due to its chemical reactivity .

Q & A

What are the key strategies for synthesizing [(2S)-2-aminopropyl][3-(dimethylamino)propyl]methylamine with high enantiomeric purity?

Level: Basic
Methodological Answer:
Enantioselective reduction is critical for achieving high chiral purity. A proven approach involves using borane catalysts, such as (R)-2-Methyl-CBS-oxazaborolidine, to reduce intermediate ketones or aldehydes stereoselectively . For coupling steps, carbodiimide-mediated reactions (e.g., 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide, EDC) with activating agents like HOBt (1-hydroxybenzotriazole) ensure efficient amidation while minimizing racemization . Post-synthesis, column chromatography or recrystallization in polar solvents (e.g., ethanol/water mixtures) can isolate the target compound with >95% purity .

How can researchers characterize the structural and electronic properties of this compound?

Level: Basic
Methodological Answer:

  • NMR Spectroscopy: 1H and 13C NMR confirm backbone structure and substituent positions. Chiral derivatizing agents (e.g., Mosher’s acid) resolve enantiomeric excess .
  • Mass Spectrometry: High-resolution ESI-MS validates molecular weight and fragmentation patterns.
  • X-ray Crystallography: Single-crystal analysis (if feasible) provides absolute stereochemistry .
  • Redox Behavior: Cyclic voltammetry identifies electron-rich tertiary amine groups, which may participate in charge-transfer interactions .

What methodological considerations are critical for optimizing reaction conditions in large-scale synthesis?

Level: Advanced
Methodological Answer:

  • Continuous Flow Systems: Automated reactors with precise temperature (±1°C) and pressure control improve reproducibility and reduce side reactions .
  • Catalyst Loading: Optimize borane or transition-metal catalysts (e.g., Pd for cross-coupling) to <5 mol% to balance cost and efficiency .
  • Solvent Selection: Use aprotic solvents (e.g., THF, DMF) to stabilize intermediates. Ionic strength adjustments (e.g., NaCl addition) enhance intermolecular electron transfer in redox-active steps .

How does this compound interact with biological macromolecules, and what experimental approaches study these interactions?

Level: Advanced
Methodological Answer:

  • Enzyme Kinetics: Monitor methylamine dehydrogenase activity via UV-Vis spectroscopy at 450 nm to assess electron transfer inhibition/activation .
  • Covalent Modification: Use EDC to cross-link the compound to proteins, followed by SDS-PAGE or MALDI-TOF to identify binding sites .
  • Molecular Docking: Computational models (e.g., AutoDock Vina) predict binding affinities to receptors like G protein-coupled receptors (GPCRs) .

How can conflicting data on solvent-dependent reactivity be resolved?

Level: Advanced
Methodological Answer:

  • Systematic Solvent Screening: Test reactivity in solvents with varying polarity (e.g., hexane to DMSO) and dielectric constants. Use Kamlet-Taft parameters to correlate solvent effects with reaction rates .
  • Computational Modeling: DFT calculations (e.g., Gaussian 09) simulate transition states to identify solvent stabilization effects on intermediates .
  • Controlled pH Studies: Adjust pH (7.5–9.0) to isolate protonation-dependent pathways, as seen in methylamine dehydrogenase redox studies .

What advanced computational methods predict catalytic or supramolecular behavior?

Level: Advanced
Methodological Answer:

  • Density Functional Theory (DFT): Calculate frontier molecular orbitals (HOMO/LUMO) to predict redox activity and catalytic potential .
  • Molecular Dynamics (MD): Simulate self-assembly in aqueous solutions to study micelle or vesicle formation driven by amphiphilic tertiary amines .
  • QM/MM Hybrid Models: Study enzyme-substrate interactions (e.g., with dehydrogenases) to design targeted inhibitors .

What challenges arise in selective functionalization, and how are they addressed?

Level: Advanced
Methodological Answer:

  • Protecting Groups: Temporarily shield primary amines with Boc (tert-butoxycarbonyl) or Fmoc groups during secondary amine alkylation .
  • Regioselective Catalysis: Use Pd-catalyzed C–N coupling for aryl functionalization without disturbing aliphatic amines .
  • pH-Controlled Reactions: Exploit pKa differences (e.g., tertiary vs. primary amines) to selectively modify specific sites under mild acidic conditions .

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